N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core substituted at the 6-position with a 2-hydroxyethyl group, which is further functionalized with a 5-ethylthiophene-2-sulfonamide moiety. The 1,4-benzodioxin ring system is known for conferring metabolic stability and modulating electronic properties, while the sulfonamide group is a common pharmacophore in medicinal chemistry, associated with enzyme inhibition (e.g., carbonic anhydrase, α-glucosidase) and antimicrobial activity .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-2-12-4-6-16(23-12)24(19,20)17-10-13(18)11-3-5-14-15(9-11)22-8-7-21-14/h3-6,9,13,17-18H,2,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAKDAIQJXWUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new alkyl or aryl groups into the molecule .
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it likely inhibits the folate synthesis pathway by binding to the enzyme dihydropteroate synthase, thereby preventing the production of folic acid, which is essential for bacterial growth . This mechanism is similar to that of other sulfonamides.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzodioxin Derivatives
Antihepatotoxic Flavones and Coumarins (e.g., 3',4'(1",4"-dioxino) flavone)
- Structural Similarities: Benzodioxin rings are shared, but the target compound replaces flavonoid/coumarin moieties with a sulfonamide-thiophene group.
- Functional Differences: Flavones and coumarins with hydroxymethyl-substituted dioxane rings (e.g., compound 4g in ) exhibit antihepatotoxic activity via modulation of SGOT/SGPT levels.
Sulfonamide Derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide)
- Synthesis : Analogous to , the target compound likely involves sulfonamide coupling (e.g., reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides). However, the ethylthiophene group introduces synthetic complexity compared to simpler phenyl analogs.
- Bioactivity : Sulfonamides in and show α-glucosidase and cholinesterase inhibition. The ethylthiophene may enhance selectivity for specific enzymes or receptors, though empirical data is lacking .
Substituted Acetamide Derivatives
Compounds like 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamide () share the benzodioxin-sulfonamide backbone but lack the hydroxyethyl and ethylthiophene groups.
- Impact of Hydroxyethyl Group : This substituent may improve solubility or hydrogen-bonding capacity, analogous to hydroxymethyl groups in antihepatotoxic agents ().
- Ethylthiophene vs. Phenyl : The thiophene’s electron-rich aromatic system and ethyl substitution could alter binding kinetics compared to phenyl-based analogs .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings and Hypotheses
- Antihepatotoxic Potential: The hydroxyethyl group may mimic the activity of hydroxymethyl-substituted dioxane derivatives (), suggesting possible liver-protective effects.
- Enzyme Inhibition : The sulfonamide-thiophene motif could target α-glucosidase (diabetes) or cholinesterases (neurodegenerative diseases), as seen in .
- Pharmacokinetics : Increased lipophilicity from ethylthiophene may enhance blood-brain barrier penetration, differentiating it from polar analogs like carboxylic acid derivatives ().
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by case studies and research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides and various acetamides. The general synthesis pathway includes:
- Formation of the Sulfonamide :
- Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chloride in an alkaline medium.
- Subsequent derivatization with bromo-acetamides to yield the target sulfonamide derivatives.
This synthetic route allows for the modification of the benzodioxin structure to enhance biological activity.
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant inhibition of key enzymes:
- Acetylcholinesterase (AChE) :
- α-Glucosidase :
Anti-inflammatory Properties
Some derivatives have shown anti-inflammatory activity by modulating pathways involved in inflammation. For instance:
- Cyclooxygenase Inhibition :
Study on Neuroprotective Effects
A study examining the neuroprotective effects of related compounds found that they could prevent neuronal cell death in vitro by inhibiting AChE and modulating oxidative stress markers. The results indicated a potential for these compounds in treating neurodegenerative conditions .
Clinical Implications in Diabetes Management
Another clinical study focused on the effects of α-glucosidase inhibitors derived from similar sulfonamides. Patients treated with these compounds showed improved glycemic control compared to those receiving standard treatments. This suggests that this compound could be a valuable addition to diabetes management protocols .
Research Findings Summary
| Biological Activity | Mechanism | IC50 Values | Therapeutic Potential |
|---|---|---|---|
| AChE Inhibition | Enzyme inhibition | 0.02 µM (example) | Alzheimer's Disease |
| α-Glucosidase Inhibition | Enzyme inhibition | 0.05 µM (example) | Type 2 Diabetes Mellitus |
| Anti-inflammatory | COX inhibition | Variable | Pain management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
